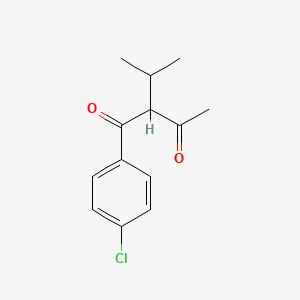

![molecular formula C24H18BrNO4 B2803861 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929504-97-2](/img/structure/B2803861.png)

2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide” are not well-documented. As an organic compound, it could potentially undergo a variety of reactions, including nucleophilic substitution, elimination, and addition reactions .Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzofuran and benzamides, demonstrating their potential in photodynamic therapy for cancer treatment. These compounds were found to have excellent photophysical and photochemical properties, including high singlet oxygen quantum yield, making them promising candidates as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Sanjeeva et al. (2021) designed, synthesized, and evaluated the antimicrobial activity of benzofuran-oxadiazole hybrids. These compounds showed potential as antimicrobial agents, indicating the utility of benzofuran derivatives in developing new antibiotics (Sanjeeva, Rao, Prasad, & V. Ramana, 2021).

Synthetic Methodologies

Kammel et al. (2015) explored the reactivity of brominated benzofuran derivatives under various conditions, contributing to the development of new synthetic methodologies for constructing complex molecules. This research provides insights into the versatility of benzofuran derivatives as intermediates in organic synthesis (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Molecular Docking and Antituberculosis Study

Thorat et al. (2016) conducted a study on 3-methyl-1-benzofuran-2-carbohydrazide, demonstrating its antituberculosis potential through synthesis, SAR, molecular docking, and in vitro studies. This research highlights the application of benzofuran derivatives in addressing global health challenges like tuberculosis (Thorat, Nazirkar, Thorat, More, Jagtap, & Yamgar, 2016).

Analgesic Activity

Rádl et al. (2000) synthesized and tested various 1-benzofuran derivatives for their analgesic activity, offering a foundation for developing new pain management solutions. The study provided valuable structure-activity relationship (SAR) insights that could aid in the design of novel analgesics (Rádl, Hezký, Konvička, & Krejci, 2000).

Catalysis and Organic Synthesis

Wu et al. (2014) reported on the copper-catalyzed intramolecular O-arylation for efficient benzoxazole synthesis from benzamides, showcasing the utility of benzofuran derivatives in catalysis and the synthesis of heterocyclic compounds (Wu, Zhang, Wei, Liu, Xie, Jiang, & Dai, 2014).

Safety And Hazards

properties

IUPAC Name |

2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrNO4/c1-14-19-13-16(26-24(28)18-8-3-4-9-20(18)25)10-11-21(19)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHCIHZLANYZOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2803782.png)

![1-[2-(Benzotriazol-2-yl)ethyl]benzotriazole](/img/structure/B2803783.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803784.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2803786.png)

![2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2803788.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803792.png)

![Methyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2803797.png)

![N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2803798.png)

![tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2803801.png)